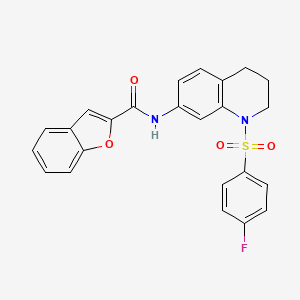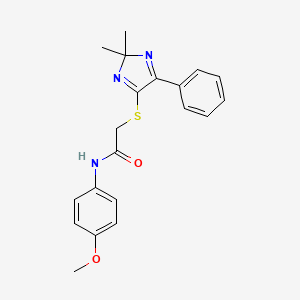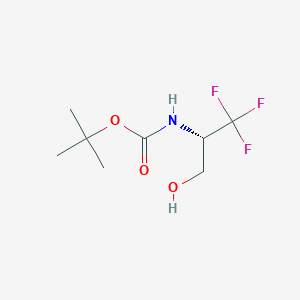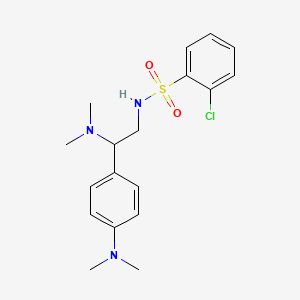
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally related compounds involves multifaceted strategies incorporating fluorine and sulfonamide groups, crucial for enhancing the bioactivity of pharmaceutical compounds. A notable method includes the synthesis of bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazoles, showcasing the versatility in creating compounds with potential biological activities (Patel et al., 2009). Additionally, the design and synthesis of caged Zn2+ probes employing benzenesulfonyloxy and dimethylaminosulfonyl groups highlight the intricate molecular engineering involved in crafting compounds with specific functions (Aoki et al., 2008).
Molecular Structure Analysis
The molecular structure of related sulfonyl and fluorophenyl compounds is critical in determining their chemical behavior and biological activities. For instance, the study on sulfamoyl-4-oxoquinoline-3-carboxamides reveals the significance of molecular docking in understanding the interaction between the compound and biological targets, suggesting the impact of structure on the compound's efficacy (Suen et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs often involve intricate mechanisms. The Rh(III)-catalyzed defluorinative annulation of N-sulfonylarylamides, for example, illustrates a sophisticated method to synthesize 1,3,4-functionalized isoquinolines, emphasizing the chemical reactivity and potential transformations of these compounds (Li et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, directly influence the compound's application and effectiveness. While specific data on the target compound might not be readily available, analogous studies on compounds like 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines provide insights into how these properties can be optimized for better pharmacokinetic profiles (Grunewald et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the compound's utility in drug development. The labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands, for instance, underscore the importance of chemical modifications to achieve desired bioavailability and diagnostic capabilities (Matarrese et al., 2001).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with specific biological targets such as enzymes or receptors. The presence of a sulfonyl group suggests potential for drug-like activity, as many drugs contain this functional group .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c25-18-8-11-20(12-9-18)32(29,30)27-13-3-5-16-7-10-19(15-21(16)27)26-24(28)23-14-17-4-1-2-6-22(17)31-23/h1-2,4,6-12,14-15H,3,5,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEZSGIVMIRTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)
![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)



![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)